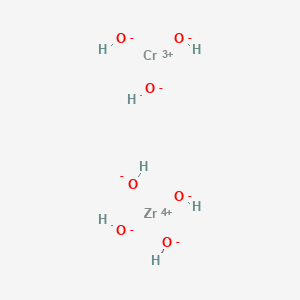
Chromium(3+) zirconium(4+) hydroxide (1/1/7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+) zirconium(4+) hydroxide (1/1/7) is a complex chemical compound that combines chromium and zirconium ions with hydroxide groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Chromium(3+) zirconium(4+) hydroxide (1/1/7) typically involves the co-precipitation method. This method includes the following steps:
Mixing Solutions: A solution containing chromium(III) ions (such as chromium nitrate) is mixed with a solution containing zirconium(IV) ions (such as zirconium nitrate).
Addition of Hydroxide: A hydroxide source, such as sodium hydroxide or ammonium hydroxide, is added to the mixed solution. This results in the precipitation of Chromium(3+) zirconium(4+) hydroxide.
Filtration and Washing: The precipitate is filtered and washed to remove any impurities.
Drying: The filtered precipitate is dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Chromium(3+) zirconium(4+) hydroxide may involve more advanced techniques such as hydrothermal synthesis or sol-gel methods to achieve higher purity and better control over the particle size and morphology.
化学反応の分析
Types of Reactions
Chromium(3+) zirconium(4+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium(III) can be oxidized to chromium(VI) under certain conditions, while zirconium(IV) remains stable.
Substitution Reactions: Hydroxide groups in the compound can be substituted with other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Substitution Reagents: Chloride or sulfate salts can be used to replace hydroxide groups in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromates or dichromates, can be formed.
Substitution: Compounds like chromium(III) chloride or zirconium(IV) sulfate can be produced.
科学的研究の応用
Chromium(3+) zirconium(4+) hydroxide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various chemical reactions due to its unique properties.
Biomedical Applications:
Material Science: The compound can be used in the synthesis of advanced materials, such as ceramics and nanocomposites.
Environmental Science: It can be used in the removal of heavy metals from wastewater due to its adsorption properties.
作用機序
The mechanism of action of Chromium(3+) zirconium(4+) hydroxide involves its interaction with molecular targets through various pathways:
Catalytic Activity: The compound can facilitate chemical reactions by providing active sites for reactants.
Antimicrobial Activity: It can disrupt microbial cell membranes and interfere with their metabolic processes.
Adsorption: The compound can adsorb heavy metal ions from solutions, making it useful in environmental remediation.
類似化合物との比較
Chromium(3+) zirconium(4+) hydroxide can be compared with other similar compounds, such as:
Chromium(III) hydroxide: While both compounds contain chromium(III), the presence of zirconium(IV) in Chromium(3+) zirconium(4+) hydroxide provides additional properties and applications.
Zirconium(IV) hydroxide: This compound lacks the catalytic and antimicrobial properties provided by chromium(III).
Mixed Metal Hydroxides: Compounds containing other metal ions, such as aluminum or iron, can have different properties and applications compared to Chromium(3+) zirconium(4+) hydroxide.
特性
CAS番号 |
58858-47-2 |
|---|---|
分子式 |
CrH7O7Zr |
分子量 |
262.27 g/mol |
IUPAC名 |
chromium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/Cr.7H2O.Zr/h;7*1H2;/q+3;;;;;;;;+4/p-7 |
InChIキー |
LGSGBFDJNDOTJK-UHFFFAOYSA-G |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















